molecular formula C13H16INO B2634953 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone CAS No. 1093169-72-2

2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone

Cat. No.: B2634953
CAS No.: 1093169-72-2
M. Wt: 329.181
InChI Key: KVHMCPJBJRPHNQ-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone is an organic compound that features a phenyl ring substituted with an iodine atom at the para position and a piperidine ring attached to an ethanone moiety

Scientific Research Applications

2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodobenzaldehyde and piperidine.

    Formation of Intermediate: The 4-iodobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethanone moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Products include carboxylic acids or alcohols.

    Reduction: Products include alcohols or hydrocarbons.

    Coupling Reactions: Products include biaryl compounds or other coupled products.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the phenyl ring with the iodine substituent can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-(piperidin-1-yl)ethanone
  • 2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethanone
  • 2-(4-Fluorophenyl)-1-(piperidin-1-yl)ethanone

Uniqueness

2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interaction with other molecules. The iodine substituent can enhance the compound’s ability to participate in specific reactions, such as coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-iodophenyl)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHMCPJBJRPHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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